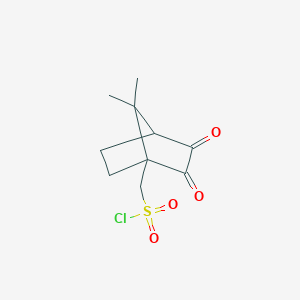

Camphorquinone-10-sulfonyl Chloride

Overview

Description

Beta-Estradiol, also known as 17β-estradiol, is a potent estrogen steroid hormone and the major female sex hormone. It plays a crucial role in the regulation of the female reproductive cycle, including the estrous and menstrual cycles. Beta-Estradiol is responsible for the development of female secondary sexual characteristics such as breasts, widening of the hips, and a female pattern of fat distribution. It is also important for the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy .

Mechanism of Action

Target of Action

Camphorquinone-10-sulfonyl Chloride is a crystalline, water-soluble reagent that is useful for specific, reversible modification of the guanidino groups of arginine residues . Arginine residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

The compound interacts with its targets, the guanidino groups of arginine residues, through a specific, reversible modification . This interaction results in changes to the structure and function of the arginine residues, which can subsequently alter the properties of the proteins in which these residues are found.

Biochemical Analysis

Biochemical Properties

Camphorquinone-10-sulfonyl Chloride interacts with arginine residues in proteins . It is especially suitable for use with small arginine-containing molecules . The compound is used as a chiral resolving agent and has been utilized in the synthesis of nonpeptide oxytocin antagonists .

Cellular Effects

This compound has been shown to have effects on cellular senescence . It potentially reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the guanidino groups of arginine residues . This interaction is specific and reversible . The compound also exerts its effects at the molecular level by activating AMPK/SIRT1 and promoting autophagy .

Temporal Effects in Laboratory Settings

It has been shown to reduce senescence in hBM-MSCs and mouse heart tissue .

Metabolic Pathways

It is known to interact with arginine residues, suggesting it may play a role in pathways involving these residues .

Preparation Methods

Beta-Estradiol can be synthesized through various methods. One common synthetic route involves the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is subsequently converted to testosterone, which is finally aromatized to beta-Estradiol. Industrial production methods often involve the use of biotechnological processes, including the use of genetically modified microorganisms to produce the hormone in large quantities .

Chemical Reactions Analysis

Beta-Estradiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include estrone and estriol, which are other forms of estrogen .

Scientific Research Applications

Beta-Estradiol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of estrogens. In biology, it is used to study the effects of estrogen on various physiological processes, including cell proliferation and differentiation. In medicine, beta-Estradiol is used in hormone replacement therapy for menopausal women, as well as in the treatment of certain cancers such as breast and prostate cancer. It is also used in the development of contraceptives .

Comparison with Similar Compounds

Beta-Estradiol is often compared with other estrogens such as estrone and estriol. While all three compounds are estrogens, beta-Estradiol is the most potent and has the highest affinity for estrogen receptors. Estrone is less potent and is primarily converted to beta-Estradiol in the body. Estriol is the weakest of the three and is primarily produced during pregnancy. Other similar compounds include phytoestrogens like genistein and daidzein, which are plant-derived compounds that mimic the effects of estrogens but are less potent .

Biological Activity

Camphorquinone-10-sulfonyl chloride (CQSC) is a versatile compound with significant biological activity, particularly in the modification of biomolecules. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

This compound is a crystalline, water-soluble reagent primarily used for the specific modification of guanidino groups in arginine residues. Its structure allows for reversible modifications, making it a valuable tool in biochemical research.

The biological activity of CQSC is largely attributed to its ability to react with arginine residues in proteins. This modification can influence protein function, stability, and interactions. The sulfonyl chloride group facilitates the formation of stable adducts with guanidino groups, allowing for selective modifications that can be analyzed further.

Biological Activities

-

Antimicrobial Properties :

- CQSC has shown potential antimicrobial activity when used in conjunction with silver complexes derived from camphor. These complexes exhibit antibacterial and antifungal properties against various pathogens including E. coli, S. aureus, and P. aeruginosa . The effectiveness is influenced by the structural characteristics of the complexes formed with camphor derivatives.

- Modification of Proteins :

- Stability of Adducts :

Table 1: Antimicrobial Activity of Camphor Complexes

| Complex | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Complex 1 | E. coli ATCC25922 | < 4 × 10⁻¹⁰ mg/mL |

| Complex 2 | S. aureus Newman | < 4 × 10⁻¹⁰ mg/mL |

| Complex 3 | P. aeruginosa 477 | < 4 × 10⁻¹⁰ mg/mL |

This table illustrates the potent antimicrobial activity exhibited by camphor-derived complexes, emphasizing the relevance of CQSC in developing effective antimicrobial agents .

Case Study 1: Protein Modification

In a study investigating the reversible modification of arginine residues, CQSC was employed to modify ribonuclease S-peptide. The extent of modification was quantified by analyzing hydrolysates for norleucine content, demonstrating the reagent's utility in studying protein interactions and functions .

Case Study 2: Antimicrobial Efficacy

Research on silver camphor imine complexes highlighted their combined antibacterial and antifungal activities. The study revealed that structural variations significantly affected MIC values against various strains, showcasing how CQSC's derivatives could be optimized for enhanced biological activity .

Properties

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFUNWQUEXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622303 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82594-19-2 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.